molecular formula C13H17BrN2O2 B2852779 tert-Butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 1375301-99-7

tert-Butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B2852779
CAS RN: 1375301-99-7
M. Wt: 313.195
InChI Key: ZXLYARHQBXPHOR-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (TB-7-Br-DHN-1-COOH) is a compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. TB-7-Br-DHN-1-COOH is a tert-butyl ester derivative of 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylic acid, and is part of a family of compounds known as naphthyridines. Naphthyridines are a class of heterocyclic compounds that are characterized by a fused seven-membered ring and two nitrogen atoms. TB-7-Br-DHN-1-COOH has been studied for its potential applications in the fields of medicine and biochemistry due to its unique chemical structure and properties.

Scientific Research Applications

TB-7-Br-DHN-1-COOH has been studied for its potential applications in the fields of medicine and biochemistry. TB-7-Br-DHN-1-COOH has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, TB-7-Br-DHN-1-COOH has been studied for its potential use as a reagent in organic synthesis.

Mechanism of Action

TB-7-Br-DHN-1-COOH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. TB-7-Br-DHN-1-COOH inhibits COX-2 by binding to it and preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
TB-7-Br-DHN-1-COOH has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, TB-7-Br-DHN-1-COOH has been found to have anti-cancer and anti-viral properties. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

TB-7-Br-DHN-1-COOH is a relatively stable compound and can be stored at room temperature for extended periods of time without significant degradation. It is also relatively easy to synthesize and can be obtained in high yields. However, TB-7-Br-DHN-1-COOH is a relatively expensive compound and is not widely available.

Future Directions

The potential applications of TB-7-Br-DHN-1-COOH are still being explored. Possible future directions for the use of TB-7-Br-DHN-1-COOH include the development of new pharmaceuticals, agrochemicals, and materials. In addition, further research is needed to explore the potential therapeutic effects of TB-7-Br-DHN-1-COOH on various diseases and conditions. Finally, further research is needed to investigate the potential of TB-7-Br-DHN-1-COOH as a reagent in organic synthesis.

Synthesis Methods

TB-7-Br-DHN-1-COOH can be synthesized using a variety of methods. One of the most common methods is the reaction of 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylic acid with tert-butyl bromide in an aqueous medium. The reaction is carried out at room temperature in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium catalyst. The reaction yields the desired product in high yields and can be completed in a few hours.

properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYARHQBXPHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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